4-(5-Chloropyridin-2-yl)benzoic acid
Description
4-(5-Chloropyridin-2-yl)benzoic acid (CAS: 406234-30-8) is a benzoic acid derivative featuring a 5-chloropyridin-2-yl substituent at the para position of the benzene ring. Its molecular formula is C₁₂H₈ClNO₂, with a molecular weight of 233.65 g/mol and a calculated logP of 3.1, indicating moderate lipophilicity . Its structure combines the carboxylic acid functionality of benzoic acid with the electron-deficient pyridine ring, which may influence its reactivity and intermolecular interactions.
Properties
CAS No. |
406234-30-8 |
|---|---|
Molecular Formula |
C12H8ClNO2 |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
4-(5-chloropyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-6-11(14-7-10)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16) |
InChI Key |
MNTUQUBFVMHKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(3-Chloroanilino)benzoic Acid
- Structure and Synthesis: This compound replaces the pyridine ring with a 3-chloroanilino group. It is synthesized via a Buchwald-Hartwig coupling between 4-chlorobenzoic acid and 3-chloroaniline, forming a twisted molecular geometry (dihedral angle: 34.66° between aromatic rings) due to steric repulsion .
- Crystallography : Forms acid-acid dimers via O–H···O hydrogen bonds, enhancing crystal packing stability. This contrasts with 4-(5-chloropyridin-2-yl)benzoic acid, where the pyridine nitrogen may participate in alternative hydrogen bonding or π-π stacking .
- Biological Activity: Acts as a potent inhibitor of AKR1C2/C3 enzymes, showing promise in prostate cancer therapy .
4-(4-Nitrobenzylideneamino)benzoic Acid and Thiazolidinone Derivatives
- Structural Features: Incorporates a nitrobenzylideneamino group or a thiazolidinone ring. The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitution reactions compared to the chloro substituent in this compound .
- Applications: Thiazolidinone derivatives are explored for antimicrobial and anticancer activities. The rigid thiazolidinone ring may impose conformational constraints absent in the more flexible pyridine-linked target compound .
5-Chloro-N-(5-chloropyridin-2-yl)-2-benzamide Derivatives
- Synthesis: Involves trifluoroacetic anhydride (TFAA) -mediated amidation, yielding benzamide linkages instead of the carboxylic acid group in the target compound.
- Functional Implications : The amide group may enhance metabolic stability compared to the carboxylic acid, which is prone to ionization at physiological pH .
2-[(2,4-Dichlorobenzoyl)Amino]-5-(Pyrimidin-2-yloxy)benzoic Acid
- Structure: Features a pyrimidinyloxy group and dichlorobenzoyl moiety. The dual chlorine atoms increase lipophilicity (logP likely >3.1), while the pyrimidine ring offers additional hydrogen-bonding sites compared to the monochloro-pyridine in the target compound .
- Crystallography : Pyrimidine rings often engage in π-π interactions and hydrogen bonds, influencing packing efficiency—a property that could differ in pyridine-based analogs .
4-[(5-Chloropyridin-2-yl)Oxy]benzoic Acid
- Structural Variation : Contains an oxygen linker between the pyridine and benzoic acid, introducing conformational flexibility absent in the directly linked target compound. This may alter binding kinetics in biological systems or material applications .
- Physicochemical Properties : The ether linkage could reduce acidity (pKa) compared to the direct aryl-pyridine linkage, affecting solubility and ionization behavior .
Comparative Analysis Table
Preparation Methods
Key Steps :
-
Substrate Preparation :
-
Aryl Halide : 4-Bromobenzoic acid or 4-iodobenzoic acid is used as the aromatic coupling partner.
-
Boronic Acid : 5-Chloropyridin-2-ylboronic acid serves as the heterocyclic component.
-
-
Catalytic System :
-
Reaction Conditions :
Performance Data :
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 85 | |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 78 | |
| Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene/H₂O | 90 | 88 |
Ullmann-Goldberg Coupling
This copper-catalyzed method is effective for coupling halogenated pyridines with benzoic acid derivatives under ligand-free conditions.
Key Steps :
Performance Data :
Hydrolysis of Ester Precursors
This compound can be synthesized via hydrolysis of its methyl or ethyl ester derivatives.
Key Steps :
Performance Data :
| Ester Derivative | Hydrolysis Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl ester | NaOH | MeOH/H₂O | 95 | |
| Ethyl ester | HCl | EtOH/H₂O | 90 |
Recent Advancements
Ligand-Free Palladium Catalysis
Green Chemistry Approaches
-
Solvent-Free Conditions : Microwave-assisted coupling reduces reaction time to 30 minutes.
-
Biodegradable Solvents : Ethanol/water mixtures minimize environmental impact.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura | High yields, broad substrate scope | Requires expensive Pd catalysts |
| Ullmann-Goldberg | Ligand-free, cost-effective | Limited to activated aryl halides |
| Ester Hydrolysis | Simple, high purity | Multi-step synthesis required |
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for 4-(5-Chloropyridin-2-yl)benzoic acid?
The synthesis typically involves selective chlorination of a pyridine-carboxylic acid precursor. For example, chlorination of 4-cyclopropylpyridine-2-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions introduces a chlorine atom at the 5-position of the pyridine ring . Reaction optimization (e.g., temperature, solvent) is critical to avoid over-chlorination or side reactions.
Q. How is the compound characterized post-synthesis?
Comprehensive characterization employs:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- Infrared Spectroscopy (IR) to identify functional groups like carboxylic acid (-COOH) and aromatic C-Cl stretches .
- X-ray crystallography (where single crystals are available) for definitive structural assignment .
Q. What solvents and conditions are optimal for recrystallization?
Recrystallization is often performed using polar aprotic solvents (e.g., DMF, DMSO) or mixtures like ethanol-water. Slow cooling enhances crystal purity. For derivatives with low solubility, sonication or microwave-assisted methods may improve yield .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Use flow chemistry to control reaction kinetics and reduce side reactions.
- Employ catalytic systems (e.g., Pd/C for deprotection steps) to enhance efficiency.
- Monitor intermediates via LC-MS to isolate reactive species before degradation .
Q. How do structural modifications influence biological activity?
- Pyridine ring substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances receptor binding in medicinal chemistry applications .
- Carboxylic acid derivatization : Converting -COOH to esters or amides improves membrane permeability for in vitro assays .
- SAR studies : Systematic variation of substituents (e.g., cyclopropyl, trifluoromethyl) and evaluation against target enzymes (e.g., kinases) reveal pharmacophore requirements .
Q. How can computational methods predict reactivity or binding modes?
- DFT calculations (e.g., Gaussian, ORCA) model electronic properties and regioselectivity in chlorination reactions .
- Molecular docking (AutoDock, Schrödinger) identifies potential binding pockets in proteins like Factor Xa, guided by crystallographic data .
- MD simulations assess stability of ligand-receptor complexes under physiological conditions .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray)?
- 2D NMR techniques (COSY, NOESY) clarify proton-proton correlations in complex derivatives.
- Variable-temperature NMR mitigates signal broadening caused by dynamic processes.
- SC-XRD provides unambiguous structural validation when spectral ambiguity persists .
Q. How to optimize solubility for in vivo assays without compromising activity?
- Prodrug approaches : Convert -COOH to methyl esters for improved absorption, with enzymatic hydrolysis in vivo .
- Co-crystallization with co-solvents (e.g., cyclodextrins) enhances aqueous solubility .
- Salt formation (e.g., sodium or hydrochloride salts) balances lipophilicity and dissolution .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across studies?
- Standardize assay protocols : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) significantly impact IC₅₀ values.
- Control for metabolite interference : Use HPLC to verify compound stability under assay conditions .
- Validate via orthogonal assays (e.g., SPR for binding affinity alongside enzymatic activity) .
Q. What analytical methods confirm the absence of toxic byproducts?
- GC-MS/HPLC-UV identifies residual solvents (e.g., DMF) or chlorinated impurities.
- Elemental analysis ensures stoichiometric consistency with the theoretical formula.
- In silico toxicity prediction (e.g., ADMET predictors) flags structural alerts pre-synthesis .
Methodological Tables
Table 1. Common Reagents for Derivative Synthesis
Table 2. Troubleshooting Spectral Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
